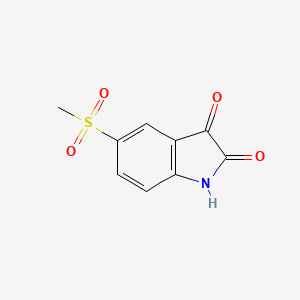
1-Methyl-1H-imidazole-2-carbonitrile
Descripción general
Descripción
“1-Methyl-1H-imidazole-2-carbonitrile” is a chemical compound with the molecular formula C5H5N3 . It has a molecular weight of 107.11 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H5N3/c1-8-3-2-7-5(8)4-6/h2-3H,1H3 . The compound has a topological polar surface area of 41.6 Ų .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 107.11 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 107.048347172 g/mol . The compound has a complexity of 123 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
1-Methyl-1H-imidazole-2-carbonitrile is involved in various synthesis and chemical reaction processes. For instance, it participates in cine-substitution reactions to form derivatives like 4(5)-nitro-1H-imidazole-5(4)-carbonitrile (Suwiński & Świerczek, 1998). Additionally, its reactivity with other compounds, such as cyanogen bromide, results in products like 2-bromo or N-cyano derivatives, indicating a diverse chemical behavior (Mccallum et al., 1999).
Antimicrobial and Antioxidant Activities
Some derivatives of this compound show promising antimicrobial and antioxidant activities. A study on new derivatives synthesized and evaluated for their biological activities demonstrated significant activity against various pathogens and free radicals (Bassyouni et al., 2012).
Crystal Structure and Molecular Interactions
The crystal structure and intermolecular interactions of certain this compound derivatives have been examined, revealing insights into their chemical properties. For example, weak intermolecular interactions such as dipole-dipole and halogen bonds play a role in determining the crystal packing of these compounds (Kubicki, 2004).
Catalysis in Chemical Synthesis
This compound and its derivatives are used as catalysts in chemical synthesis. For instance, substituted 1H-imidazole-4,5-dicarbonitrile compounds have been used as catalysts for coupling reactions in nucleoside synthesis (Bats et al., 2013).
Prebiotic Chemistry and Antiviral Activity
In the field of prebiotic chemistry, amino imidazole carbonitrile derivatives have shown significant activity against influenza A virus. This illustrates the potential of these compounds in the development of novel antiviral agents (Bizzarri et al., 2021).
Corrosion Inhibition
Some imidazoline derivatives, which are structurally related to this compound, have been investigated as corrosion inhibitors. These studies have shown promising results in protecting metals from corrosive environments (Zhang et al., 2015).
Ionic Liquid Catalysts
Ionic liquids derived from imidazole compounds, including this compound, have been used as catalysts in various chemical reactions. Their application in synthesizing imidazo[1,2-a]pyrimidine-3-carbonitriles is one such example (Yarie et al., 2018).
Role in Fuel Cell Technology
Compounds like 1-methyl imidazole play a role in fuel cell technology. They are used as additives in proton-conducting polymer electrolytes for high-temperature fuel cells (Schechter & Savinell, 2002).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
1-Methyl-1H-imidazole-2-carbonitrile is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The primary targets of imidazole derivatives are often enzymes or receptors involved in these biochemical pathways.
Mode of Action
For instance, some imidazole derivatives show inhibitory activity against influenza A . The interaction of the compound with its targets can lead to changes in the target’s function, which can have downstream effects on cellular processes .
Biochemical Pathways
Imidazole derivatives are involved in a broad range of biochemical pathways due to their versatile chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The exact biochemical pathways affected by this compound would depend on its specific targets and mode of action.
Pharmacokinetics
It is known that imidazole derivatives are generally highly soluble in water and other polar solvents , which can influence their bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an inhibitor of a particular enzyme, it could result in the downregulation of the enzyme’s activity, leading to changes in the cellular processes that the enzyme is involved in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s solubility in water and other polar solvents can influence its distribution within the body and its interaction with its targets .
Análisis Bioquímico
Biochemical Properties
1-Methyl-1H-imidazole-2-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form complexes with metal ions, which can influence its reactivity and interaction with other biomolecules. For instance, it can act as a ligand, forming coordination complexes with metal ions such as iron, cobalt, and nickel . These interactions can modulate the activity of metalloenzymes and affect various biochemical pathways.
Cellular Effects
This compound has been shown to influence cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of certain enzymes, leading to changes in metabolic flux and the production of metabolites. Additionally, it has been observed to impact cell signaling pathways by interacting with signaling proteins and receptors, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it can undergo degradation under certain conditions, leading to the formation of by-products that may have different biochemical activities. Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular responses. Toxic or adverse effects have been observed at high doses, including potential damage to tissues and organs. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways. For example, it can affect the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and other essential biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. For instance, it may be transported into the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, its distribution within tissues can affect its overall biochemical activity and impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the cytoplasm can affect cytoplasmic enzymes and signaling pathways .
Propiedades
IUPAC Name |
1-methylimidazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-8-3-2-7-5(8)4-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHMRVLSRIYKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449472 | |
| Record name | 1-Methyl-1H-imidazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45515-45-5 | |
| Record name | 1-Methyl-1H-imidazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-imidazole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















